molecular formula C9H18O2 B13609204 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol

2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol

Cat. No.: B13609204
M. Wt: 158.24 g/mol
InChI Key: VCWGBQIEKDFRIC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol is an organic compound with the molecular formula C9H18O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound features a unique structure with a dimethyl group and an oxolane ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with oxirane in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified through distillation and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and other reduced compounds.

    Substitution: Halides, amines, and other substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It is involved in the synthesis of drug candidates and other medicinal compounds.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reagents involved. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol: This compound has a similar structure but features a dioxolane ring instead of an oxolane ring.

    1-(Oxolan-3-yl)propan-2-ol: This compound has a similar oxolane ring but differs in the position of the hydroxyl group.

Uniqueness

2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol is unique due to its specific combination of a dimethyl group and an oxolane ring. This structure imparts distinct chemical properties, making it valuable in various chemical reactions and industrial applications. Its versatility and reactivity set it apart from other similar compounds.

Properties

IUPAC Name

2,2-dimethyl-3-(oxolan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(2,7-10)5-8-3-4-11-6-8/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWGBQIEKDFRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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